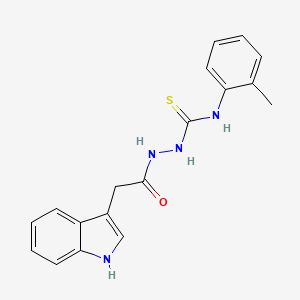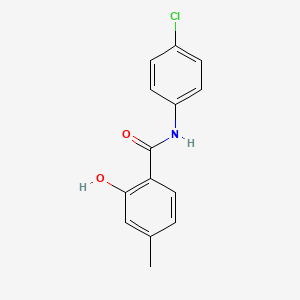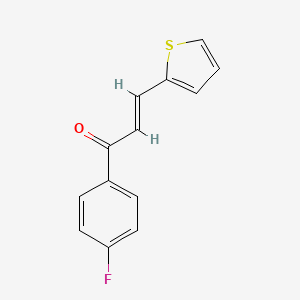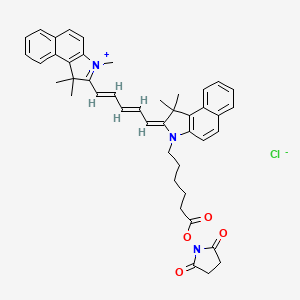
2-Hydroxy-4-methyl-N-p-tolyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-N-p-tolyl-benzamide, commonly referred to as HMTPB, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of 108-110°C and a molecular weight of 261.32 g/mol. HMTPB is insoluble in water, but soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). HMTPB has been used in a variety of research applications, including drug synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
HMTPB has been used in a variety of scientific research applications. It has been used in drug synthesis and biochemistry, as well as in pharmacology. In drug synthesis, HMTPB has been used as a reactant in the synthesis of various drugs, including anti-inflammatory drugs and antifungal agents. In biochemistry, HMTPB has been used to study the structure and function of enzymes, as well as to study the effects of various compounds on enzyme activity. In pharmacology, HMTPB has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mecanismo De Acción
HMTPB acts as an inhibitor of enzymes involved in the metabolism of drugs. When HMTPB binds to an enzyme, it prevents the enzyme from catalyzing the metabolic reaction of the drug. This prevents the drug from being metabolized, resulting in higher concentrations of the drug in the body.
Biochemical and Physiological Effects
HMTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in higher concentrations of the drug in the body. HMTPB has also been shown to have anti-inflammatory and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMTPB has several advantages and limitations for use in lab experiments. The main advantage of using HMTPB is its ability to inhibit the activity of enzymes involved in drug metabolism, resulting in higher concentrations of the drug in the body. However, HMTPB is insoluble in water, which can make it difficult to use in some experiments. Additionally, HMTPB can be toxic if ingested or inhaled, so it should be handled with care.
Direcciones Futuras
The potential future directions for HMTPB research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and pharmacology. Additionally, further research is needed to explore the potential toxicity of HMTPB and to identify potential therapeutic uses. Finally, research is needed to develop new synthesis methods for HMTPB that are more efficient and cost-effective.
Métodos De Síntesis
HMTPB is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-N-p-tolyl-benzamide with hydrochloric acid in a 1:1 molar ratio in the presence of a catalyst. This reaction results in the formation of the intermediate product 2-chloro-4-methyl-N-p-tolyl-benzamide. The second step involves the reaction of the intermediate product with sodium hydroxide in a 1:1 molar ratio. This reaction results in the formation of the final product HMTPB.
Propiedades
IUPAC Name |
2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-15(18)13-8-5-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABWRMPSFQPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methyl-N-(p-tolyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


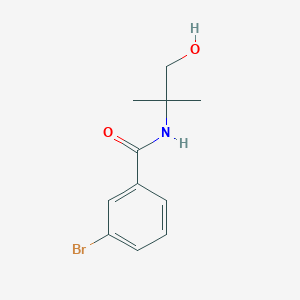


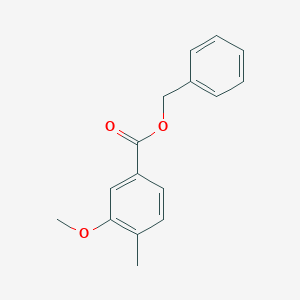
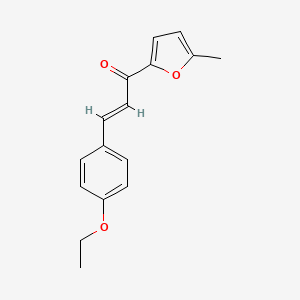
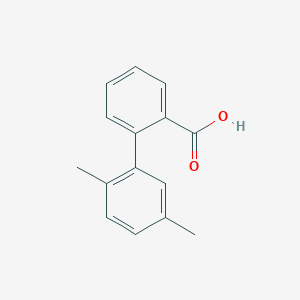
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
